molecular formula C6H10O2 B1220656 4-Methyl-3-pentenoic acid CAS No. 504-85-8

4-Methyl-3-pentenoic acid

Cat. No.: B1220656
CAS No.: 504-85-8
M. Wt: 114.14 g/mol
InChI Key: CQJHAULYLJXJNL-UHFFFAOYSA-N
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Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methyl-3-pentenoic acid . Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity. For example, in a highly acidic environment, the compound may be more prone to degradation, which could reduce its efficacy.

Biochemical Analysis

Biochemical Properties

4-Methyl-3-pentenoic acid participates in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a bacterial metabolite, indicating its involvement in bacterial metabolic pathways

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular metabolism is significant, as it is involved in the metabolic pathways of bacteria . Detailed studies on its effects on specific cell types and cellular processes are limited.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to bind to specific enzymes and proteins, modulating their activity . This binding interaction is essential for its role in metabolic pathways and its effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that this compound is a volatile organic compound, which may affect its stability in laboratory conditions

Metabolic Pathways

This compound is involved in metabolic pathways, particularly in bacteria. It interacts with enzymes and cofactors essential for its metabolism . The compound’s role in metabolic pathways includes its involvement in the synthesis and degradation of fatty acids, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within cells . Detailed studies on the transport and distribution mechanisms of this compound are limited.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are affected by its localization within the cell

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-pentenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • 3-Methyl-4-pentenoic acid
  • 4-Methyl-2-pentenoic acid
  • 3,3-Dimethylpent-4-enoic acid

Comparison: 4-Methyl-3-pentenoic acid is unique due to its specific structure, which includes a double bond at the third carbon and a methyl group at the fourth carbon. This configuration allows for distinct chemical reactivity and biological activity compared to its analogs . For instance, 3-Methyl-4-pentenoic acid lacks the same substitution pattern, leading to different reactivity and applications .

Properties

IUPAC Name

4-methylpent-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3H,4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJHAULYLJXJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198450
Record name 3-Pentenoic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504-85-8
Record name 4-Methyl-3-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-pentenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pentenoic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pentenoic acid, 4-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-METHYL-3-PENTENOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Methyl-3-pentenoic acid in the context of hop aroma?

A1: this compound, along with its methyl ester and thioester derivatives, contributes to the characteristic "sweat-like" odor profile found in hop (Humulus lupulus L.) volatile oil. [] This discovery helps researchers understand the complex aroma profile of hops and potentially develop methods to modify or enhance specific aroma characteristics in hop-derived products like beer.

Q2: How was this compound identified in hop oil?

A2: Researchers employed a multi-pronged approach: * Gas chromatography-mass spectrometry/olfactometry (GC-MS/O): This technique helped separate and identify volatile compounds in hop oil based on their mass spectra and odor. []* Aroma extract dilution analysis (AEDA) by GC-MS/O: This method allowed for the determination of the most potent odor-active compounds in hop oil. []* Heart-cut multidimensional GC-MS (heart-cut MDGC-MS): This technique further separated and confirmed the identity of this compound and its derivatives. [] * Synthesis of reference compounds: To confirm the identity of the compounds, researchers synthesized them stereoselectively and compared their properties to those of the compounds found in hop oil. []

Q3: Beyond its presence in hop oil, is this compound encountered in other contexts?

A3: Yes, this compound can be generated through different means: * Chemical synthesis: The compound has been synthesized as a reference standard and for studying its photochemical properties. [, , ]* Microbial activity: It has been detected as a byproduct of malolactic fermentation in Chardonnay wine, likely originating from the metabolism of yeast and Leuconostoc oenos bacteria. []

Q4: Are there any known biological activities associated with this compound?

A4: While its primary recognition is as a flavor and aroma compound, research indicates this compound might have further biological relevance:* Precursor in biosynthesis: A derivative of this compound, 2-(hydroxymethyl)-4-methylpent-3-enoic acid, was found incorporated into thiamyxins, a group of antiviral compounds produced by myxobacteria. [] This suggests potential roles for this compound or its derivatives in bacterial metabolic pathways.

Q5: What analytical techniques are commonly used to study this compound?

A5: The research highlights the importance of sophisticated analytical techniques:* Gas Chromatography (GC): This method, often coupled with mass spectrometry (MS), enables the separation and identification of volatile compounds like this compound in complex mixtures. [, ]* High-Performance Liquid Chromatography (HPLC): This technique is employed to analyze less volatile compounds and quantify them, especially in the context of fermentation products. []* Spectroscopic methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) can provide detailed structural information about the compound. []

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